3-Methyloxan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHEHYVDRYEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909872 | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-03-9 | |
| Record name | α-Methyl-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Methyloxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyloxan-2-one, a substituted δ-valerolactone, represents a significant chiral building block in synthetic organic chemistry and drug discovery. Its stereochemistry, dictated by the chiral center at the C3 position, profoundly influences its biological activity and application in asymmetric synthesis. This guide provides a comprehensive technical overview of the molecular structure, stereochemical nuances, spectroscopic characterization, and stereoselective synthesis of this compound. By synthesizing fundamental principles with practical applications, this document aims to equip researchers with the essential knowledge to effectively utilize this versatile molecule in their scientific endeavors.
Introduction: The Significance of this compound
This compound, also known by synonyms such as tetrahydro-3-methylpyran-2-one and α-methyl-δ-valerolactone, is a heterocyclic organic compound with the molecular formula C6H10O2.[1][2][3] Its core structure consists of a six-membered tetrahydropyran ring containing a lactone (cyclic ester) functional group. The presence of a methyl group at the C3 position introduces a chiral center, rendering the molecule stereochemically significant.
The importance of chirality in drug development cannot be overstated; the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[4] Consequently, the ability to synthesize and characterize stereochemically pure forms of molecules like this compound is paramount for the development of safe and effective therapeutics.[5][6] This molecule serves as a valuable chiral synthon, a building block used to introduce a specific stereocenter into a larger, more complex molecule.[7][]
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound is depicted below. Its systematic IUPAC name is this compound.[1]
Caption: 2D structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1][2][3] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| CAS Number | 10603-03-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1CCCOC1=O | [1][3] |
| InChIKey | SPEHEHYVDRYEDX-UHFFFAOYSA-N | [1][2][3] |
Stereochemistry: The Chiral Nature of this compound
The crux of this compound's utility lies in its stereochemistry. The carbon atom at the C3 position is bonded to four different groups: a hydrogen atom, a methyl group, the C2 carbonyl carbon, and the C4 methylene carbon. This makes C3 a stereocenter, giving rise to two non-superimposable mirror images, known as enantiomers: (R)-3-methyloxan-2-one and (S)-3-methyloxan-2-one.
Caption: Enantiomers of this compound.
The spatial arrangement of the methyl group relative to the plane of the tetrahydropyran ring dictates the (R) or (S) configuration, which in turn governs its interaction with other chiral molecules, such as biological receptors and enzymes.[9]
Spectroscopic Characterization: Elucidating the Structure
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and its stereoisomers.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone functional group, typically appearing in the range of 1720-1750 cm⁻¹. Additionally, C-H stretching vibrations for the methyl and methylene groups are observed around 2850-3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of the atoms in the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the methyl protons (a doublet due to coupling with the C3 proton), the methine proton at C3 (a multiplet), and the methylene protons at C4, C5, and C6, each exhibiting characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the lactone will appear significantly downfield (typically > 170 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at an m/z of 114.[1][3] Common fragmentation patterns involve the loss of small neutral molecules such as CO or C2H4.
Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 115.07536 | 119.8 |
| [M+Na]⁺ | 137.05730 | 126.6 |
| [M-H]⁻ | 113.06080 | 123.9 |
| Source:[3] |
Stereoselective Synthesis: Accessing Enantiomerically Pure Forms
The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. Several strategies have been developed to achieve this, primarily focusing on asymmetric synthesis.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials from nature. For instance, derivatives of citronellol or other chiral terpenes can be chemically transformed into the target molecule, preserving the initial stereochemistry.
Asymmetric Catalysis
Asymmetric hydrogenation or other catalytic reactions using chiral catalysts can introduce the desired stereochemistry at the C3 position. For example, the asymmetric hydrogenation of a corresponding unsaturated lactone precursor using a chiral metal complex (e.g., with a BINAP ligand) can yield one enantiomer in high excess.
Sources
- 1. Tetrahydro-3-methylpyran-2-one | C6H10O2 | CID 114426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - Tetrahydro-3-methylpyran-2-one (C6H10O2) [pubchemlite.lcsb.uni.lu]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 3-Methyloxan-2-one: An In-Depth Technical Guide
Introduction
3-Methyloxan-2-one, also known as β-methyl-δ-valerolactone, is a six-membered lactone with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure and purity are crucial for its applications in various fields, including as a building block in organic synthesis and potentially in the development of novel therapeutics. Spectroscopic techniques are indispensable for the unambiguous identification and characterization of such molecules. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No. 10603-03-9).[2] We will delve into the theoretical underpinnings of each technique, present the spectral data, provide detailed experimental protocols, and offer in-depth interpretations of the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H3 | ~2.5 | m | 1H | -CH(CH₃)- |
| H4 | ~1.8-2.0 | m | 2H | -CH₂- |
| H5 | ~1.6-1.8 | m | 2H | -CH₂- |
| H6 | ~4.3 | t | 2H | -O-CH₂- |
| CH₃ | ~1.2 | d | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C2 | ~175 | C=O |
| C6 | ~68 | -O-CH₂- |
| C3 | ~35 | -CH(CH₃)- |
| C4 | ~28 | -CH₂- |
| C5 | ~22 | -CH₂- |
| CH₃ | ~15 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
The following is a standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Caption: Workflow for NMR data acquisition and processing.
Interpretation of the NMR Spectra
-
¹H NMR: The proton spectrum is expected to show a downfield triplet at approximately 4.3 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (H6). The methine proton at the 3-position (H3) would appear as a multiplet around 2.5 ppm. The protons on the carbons at positions 4 and 5 would give rise to complex multiplets in the upfield region (1.6-2.0 ppm). The methyl group at the 3-position would be a doublet at around 1.2 ppm due to coupling with the adjacent methine proton.
-
¹³C NMR: The carbon spectrum is expected to show a characteristic peak for the carbonyl carbon (C2) in the downfield region, around 175 ppm. The carbon attached to the ester oxygen (C6) would be found at approximately 68 ppm. The remaining aliphatic carbons (C3, C4, C5, and the methyl carbon) would appear in the upfield region (15-35 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Medium to Strong |
| C=O stretch (lactone) | 1735-1750 | Strong |
| C-O stretch (ester) | 1050-1250 | Strong |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient method for obtaining an IR spectrum.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Caption: Workflow for ATR-IR data acquisition.
Interpretation of the IR Spectrum
The most characteristic feature in the IR spectrum of this compound will be a strong absorption band in the region of 1735-1750 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the six-membered lactone ring. The exact position of this band is sensitive to ring strain. Additionally, a strong C-O stretching band is expected between 1050 and 1250 cm⁻¹. The presence of C-H stretching vibrations from the alkyl portions of the molecule will be observed as medium to strong bands in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Mass Spectrometry Data
The mass spectrum of this compound is available from public databases.
| m/z | Relative Intensity (%) | Possible Fragment |
| 114 | ~20 | [M]⁺ (Molecular Ion) |
| 99 | ~10 | [M - CH₃]⁺ |
| 86 | ~50 | [M - C₂H₄]⁺ |
| 71 | ~100 | [M - C₂H₃O]⁺ |
| 56 | ~80 | [C₄H₈]⁺ |
| 43 | ~90 | [C₂H₃O]⁺ |
Data is an approximation based on typical fragmentation patterns and may vary.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a common method for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS System Setup:
-
Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample.
-
Use helium as the carrier gas at a constant flow rate.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The mass spectrometer is typically operated in EI mode at 70 eV.
-
Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and the fragmentation pattern.
-
Caption: Workflow for GC-MS data acquisition and analysis.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 114, confirming its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for lactones include the loss of small neutral molecules. The peak at m/z 99 corresponds to the loss of a methyl radical. The base peak at m/z 71 is likely due to the loss of an acetyl radical. The peak at m/z 56 can be attributed to the loss of carbon dioxide and a methyl group, followed by rearrangement.
Conclusion
The spectroscopic data from NMR, IR, and MS provide a comprehensive and complementary characterization of this compound. The predicted ¹H and ¹³C NMR spectra give detailed insights into the carbon-hydrogen framework. The IR spectrum confirms the presence of the key lactone functional group. Finally, the mass spectrum establishes the molecular weight and provides valuable information about the molecule's fragmentation behavior. Together, these techniques offer a robust analytical toolkit for the unambiguous identification and quality control of this compound in research and industrial settings.
References
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PubChem. (n.d.). Tetrahydro-3-methylpyran-2-one. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Mechanism and Kinetics of 3-Methyloxan-2-one Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyloxan-2-one, also known as β-methyl-δ-valerolactone, is a cyclic ester (lactone) that serves as a monomer for the synthesis of biodegradable and biocompatible polyesters. The resultant polymer, poly(3-methyl-δ-valerolactone), is a promising material for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures. This is due to its tunable mechanical properties, controlled degradation profile, and low toxicity.
The primary route to synthesizing poly(3-methyl-δ-valerolactone) is through ring-opening polymerization (ROP). This process involves the cleavage of the ester bond within the cyclic monomer, leading to the formation of a linear polymer chain. The mechanism and kinetics of this polymerization are highly dependent on the choice of initiator or catalyst, which can be anionic, cationic, or enzymatic. Understanding these factors is critical for controlling the polymer's molecular weight, architecture, and, consequently, its material properties.
This document provides a detailed overview of the various mechanisms and kinetic aspects of this compound polymerization, along with practical protocols for its synthesis and characterization.
Polymerization Mechanisms
The ring-opening polymerization of this compound is a versatile reaction that can be initiated through several distinct mechanistic pathways. The choice of mechanism dictates the reaction conditions and has a profound impact on the resulting polymer's characteristics.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely employed method for the polymerization of lactones, including this compound. This technique is valued for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often in a living manner.
Mechanism: AROP is initiated by nucleophilic attack on the carbonyl carbon of the lactone ring. Common initiators include metal alkoxides, hydroxides, and organometallic compounds. The reaction proceeds through the cleavage of the acyl-oxygen bond of the monomer.[1]
-
Initiation: A nucleophile (e.g., an alkoxide, RO⁻) attacks the carbonyl carbon of the this compound monomer, opening the ring and forming an active alcoholate species.[1]
-
Propagation: The newly formed alcoholate anion then acts as a nucleophile, attacking another monomer molecule and extending the polymer chain.[1] This process repeats, leading to the formation of a high molecular weight polyester.
-
Termination: In a "living" polymerization, termination does not readily occur in the absence of quenching agents. The polymerization can be intentionally terminated by the addition of a proton source, such as an acid, which protonates the active chain end.
Caption: Anionic Ring-Opening Polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP offers an alternative route to poly(3-methyl-δ-valerolactone). This method is initiated by electrophilic species.[2]
Mechanism: CROP proceeds via the activation of the monomer by an electrophile, typically a strong protic acid or a Lewis acid.[2]
-
Initiation: An initiator, such as a protic acid (H⁺), protonates the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic.[3]
-
Propagation: A monomer molecule then attacks the activated carbonyl carbon of the protonated monomer, leading to ring-opening and the formation of a new cationic species at the chain end. This process continues with the addition of more monomer units.
-
Termination: Termination in CROP can be more complex than in AROP and can occur through various pathways, including reaction with a counter-ion or chain transfer to monomer or solvent.
Caption: Cationic Ring-Opening Polymerization of this compound.
Enzymatic Ring-Opening Polymerization
Enzymatic ROP has emerged as a green and highly selective alternative for polyester synthesis.[4] Lipases are commonly used enzymes for this purpose.[4]
Mechanism: The enzymatic polymerization of lactones is believed to proceed through a coordination-insertion mechanism, similar to that of some metal-based catalysts.
-
Enzyme Activation: The enzyme, typically a lipase, possesses a serine residue in its active site. The hydroxyl group of the serine acts as a nucleophile.
-
Initiation: The serine hydroxyl group attacks the carbonyl carbon of the lactone, leading to the formation of an acyl-enzyme intermediate and opening of the lactone ring.
-
Propagation: The hydroxyl end of another monomer or a growing polymer chain then attacks the acyl-enzyme intermediate, releasing the elongated chain from the enzyme and regenerating the active serine residue.
-
Termination: The polymerization ceases when the monomer is consumed or the enzyme is denatured.
Caption: Enzymatic Ring-Opening Polymerization of this compound.
Kinetics of Polymerization
The kinetics of this compound polymerization are influenced by several factors, including the type of initiator, monomer concentration, temperature, and solvent.[5] Understanding the polymerization kinetics is crucial for controlling the reaction rate and the properties of the final polymer.[6]
The rate of polymerization (Rp) can generally be described by the following equation:
Rp = kp[M][I]
Where:
-
kp is the rate constant of propagation
-
[M] is the monomer concentration
-
[I] is the initiator concentration
Factors Affecting Polymerization Kinetics
| Factor | Effect on Anionic ROP | Effect on Cationic ROP | Effect on Enzymatic ROP |
| Initiator/Catalyst | The nature of the counter-ion and the nucleophilicity of the initiator significantly affect the rate. | The strength of the acid initiator and the stability of the counter-ion are key.[2] | Enzyme activity and concentration are the primary determinants of the reaction rate. |
| Monomer Concentration | The rate is typically first order with respect to monomer concentration. | The reaction order with respect to the monomer can be complex and solvent-dependent.[7] | The rate often follows Michaelis-Menten kinetics, becoming independent of monomer concentration at high levels. |
| Temperature | Increasing the temperature generally increases the rate of polymerization. | Temperature can have a complex effect, influencing both the rate and the occurrence of side reactions. | Enzyme activity is optimal within a specific temperature range; outside this range, the rate decreases. |
| Solvent | The polarity of the solvent can influence the aggregation of active species and thus the reaction rate. | The solvent can affect the stability of the cationic species and the rate of polymerization. | The choice of solvent can impact enzyme stability and activity. |
Experimental Protocols
Materials and Equipment
-
This compound (monomer)
-
Toluene (solvent, dried over CaH₂)
-
Methanol (for quenching)
-
Initiator (e.g., potassium methoxide for AROP, trifluoromethanesulfonic acid for CROP, Novozym 435 for enzymatic ROP)
-
Schlenk line or glovebox for inert atmosphere reactions
-
Glassware (round-bottom flasks, syringes, etc.), oven-dried
-
Magnetic stirrer and heating plate
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC)
-
Differential Scanning Calorimetry (DSC)
-
Thermogravimetric Analysis (TGA)
Protocol 1: Anionic Ring-Opening Polymerization of this compound
This protocol describes a typical AROP of this compound using potassium methoxide as the initiator.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: In a Schlenk flask, dissolve a known amount of this compound in dry toluene.
-
Initiation: Prepare a stock solution of potassium methoxide in dry methanol. Using a syringe, add the desired amount of the initiator solution to the monomer solution under vigorous stirring.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated) for a specific time. Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR.
-
Termination: Quench the polymerization by adding an excess of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold hexane. Filter the polymer and dry it under vacuum.
-
Characterization: Analyze the purified polymer using GPC (for molecular weight and distribution), NMR (for structure confirmation), DSC (for thermal properties), and TGA (for thermal stability).
Protocol 2: Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is essential to determine its properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the polymer structure by identifying the characteristic peaks of the repeating unit.
-
Determine the number-average molecular weight (Mₙ) by end-group analysis if the initiator fragment is visible in the spectrum.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable solvent (e.g., THF or chloroform).
-
Run the sample on a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
-
Thermal Analysis (DSC and TGA):
-
DSC: Determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer. This provides information about the polymer's amorphous or semi-crystalline nature.
-
TGA: Evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.
-
Caption: Workflow for the Characterization of Poly(this compound).
Conclusion
The polymerization of this compound is a versatile process that can be tailored to produce polyesters with a wide range of properties. The choice of polymerization mechanism—anionic, cationic, or enzymatic—is a critical determinant of the resulting polymer's molecular weight, architecture, and, ultimately, its suitability for specific applications in the biomedical and pharmaceutical fields. A thorough understanding of the underlying mechanisms and kinetics, coupled with rigorous experimental protocols and characterization techniques, is essential for the rational design and synthesis of advanced biomaterials based on poly(3-methyl-δ-valerolactone).
References
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Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. [Link]
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ResearchGate. (n.d.). Kinetics of Methyl Methacrylate Polymerization in the Presence of Initiating Systems “Peroxide + Zirconocene Dichloride” When the Methyl Methacrylate Adhesive is Cured. [Link]
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MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]
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Polymer Chemistry. (2025). Polymer Chemistry. [Link]
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ResearchGate. (n.d.). Polymerization of 6‐methyl‐δ‐valerolactone and pioneer attempts of the.... [Link]
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ResearchGate. (n.d.). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. [Link]
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MDPI. (n.d.). Biopolymer Compositions Based on Poly(3-hydroxybutyrate) and Linear Polyurethanes with Aromatic Rings—Preparation and Properties Evaluation. [Link]
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YouTube. (2020). Ring Opening Polymerisation. [Link]
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ACS Publications. (n.d.). Anionic polymerization of lactones. 14. Anionic block copolymerization of δ-valerolactone and L-lactide initiated with potassium methoxide. [Link]
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ResearchGate. (n.d.). Some peculiarities of cationic polymerization of trioxane. [Link]
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National Institutes of Health. (2016). Radical-Mediated Enzymatic Polymerizations. [Link]
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YouTube. (2022). Kinetics of polymerization Reaction - Chain Initiation + Chain propogation + Chain Termination MSc. [Link]
-
Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. [Link]
-
PubChem. (n.d.). Tetrahydro-3-methylpyran-2-one. [Link]
-
MDPI. (n.d.). Ring-Opening Polymerization—An Introductory Review. [Link]
-
PubMed. (2006). Methyaluminoxane (MAO) polymerization mechanism and kinetic model from ab initio molecular dynamics and electronic structure calculations. [Link]
-
MDPI. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. [Link]
-
National Institutes of Health. (n.d.). Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. [Link]
-
University of the Free State. (n.d.). Ring-Opening polymerization. [Link]
-
Royal Society of Chemistry. (n.d.). Ring opening polymerization of β-acetoxy-δ-methylvalerolactone, a triacetic acid lactone derivative. [Link]
-
Royal Society of Chemistry. (n.d.). Chemo-enzymatic synthesis of a levoglucosenone-derived bi-functional monomer and its ring-opening metathesis polymerization in the green solvent Cyrene™. [Link]
-
YouTube. (2024). Polymer Chemistry: Understanding Cationic Polymerization. [Link]
-
MDPI. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. [Link]
-
MDPI. (n.d.). Special Issue : Enzymatic Polymer Synthesis. [Link]
-
YouTube. (2024). Ring Opening Polymerization (ROP). [Link]
-
PennState. (n.d.). Cationic Polymerization. [Link]
-
ResearchGate. (n.d.). Structure of active centers and mechanism of anionic and cationic polymerization of δ‐valerolactone. [Link]
-
National Institutes of Health. (2021). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. [Link]
-
ResearchGate. (2019). (PDF) Polymerization Kinetics. [Link]
-
PubChem. (n.d.). 2-Methyloxan-3-one. [Link]
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The Strategic Application of 3-Methyloxan-2-one in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Significance of Chiral Lactones in Drug Development
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, particularly those serving as key intermediates, are the foundational pillars upon which many life-saving drugs are built. Among these crucial building blocks, chiral lactones, and specifically 3-Methyloxan-2-one (also known as 3-methyl-δ-valerolactone), have emerged as versatile and highly valuable synthons. This δ-lactone, possessing a stereogenic center at the C3 position, provides a gateway to a diverse array of chiral molecules, most notably 1,3-diol derivatives, which are ubiquitous structural motifs in a wide range of pharmaceuticals.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the preparation of pharmaceutical intermediates. We will delve into the strategic considerations behind its synthesis, present detailed protocols for its preparation, and illustrate its application through a practical example of a ring-opening reaction to generate a key chiral synthon.
Part 1: Enantioselective Synthesis of this compound
The cornerstone of utilizing this compound lies in the ability to produce it in a highly enantiopure form. Both (R)- and (S)-enantiomers serve as precursors to distinct chiral products, making their selective synthesis a critical first step. Two primary strategies are commonly employed: asymmetric synthesis and resolution of a racemic mixture.
Strategy 1: Asymmetric Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful transformation for converting cyclic ketones into lactones.[1][2][3] By employing a chiral catalyst, this reaction can be rendered enantioselective, providing direct access to the desired enantiomer of this compound from the readily available prochiral starting material, 2-methylcyclopentanone.
Mechanism Insight: The reaction proceeds via the formation of a Criegee intermediate, where a peroxy acid adds to the carbonyl group. The subsequent migratory insertion of an adjacent carbon atom determines the regioselectivity and stereochemistry of the resulting lactone. Chiral catalysts, often metal-ligand complexes, create a chiral environment that directs the peroxy acid to attack from a specific face of the ketone and influences the migratory aptitude of the adjacent methylene groups, leading to an enantiomeric excess of one lactone enantiomer.
Caption: Asymmetric Baeyer-Villiger Oxidation of 2-Methylcyclopentanone.
Experimental Protocol: Asymmetric Baeyer-Villiger Oxidation of 2-Methylcyclopentanone
Materials:
| Reagent/Solvent | Grade | Supplier |
| 2-Methylcyclopentanone | Reagent | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Sigma-Aldrich |
| Chiral Platinum(II) Catalyst | N/A | Synthesized in-house or custom synthesis |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Sodium sulfite (Na₂SO₃) | 10% solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | VWR |
| Silica Gel | 230-400 mesh | VWR |
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral platinum(II) catalyst (0.05 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-methylcyclopentanone (1.0 eq) to the solution.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantiomer of this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Strategy 2: Lipase-Catalyzed Kinetic Resolution
An alternative and often highly effective method for obtaining enantiopure this compound is through the kinetic resolution of a racemic mixture. Lipases are enzymes that can selectively catalyze the hydrolysis of one enantiomer of a racemic ester (or in this case, a lactone), leaving the other enantiomer unreacted.[4][5][6]
Principle of Resolution: The lipase, possessing a chiral active site, preferentially binds to and hydrolyzes one enantiomer of the racemic this compound to the corresponding hydroxy acid. This leaves the unreacted lactone enantiomer in high enantiomeric excess. The hydrolyzed product can then be separated from the unreacted lactone.
Caption: Lipase-Catalyzed Kinetic Resolution of Racemic this compound.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-Methyloxan-2-one
Materials:
| Reagent/Solvent | Grade | Supplier |
| (±)-3-Methyloxan-2-one | N/A | Synthesized (e.g., via non-chiral Baeyer-Villiger) |
| Pseudomonas sp. Lipase (PSL) | Immobilized | Amano Enzyme |
| Phosphate Buffer (pH 7.2) | 0.1 M | Prepared in-house |
| Ethyl Acetate | Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR |
Procedure:
-
To a round-bottom flask, add (±)-3-Methyloxan-2-one (1.0 g) and 0.1 M phosphate buffer (pH 7.2, 50 mL).
-
Add immobilized Pseudomonas sp. lipase (PSL) (500 mg).
-
Stir the suspension at 30 °C and monitor the reaction progress by chiral GC or HPLC.
-
When approximately 50% conversion is reached, filter off the immobilized lipase.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to obtain a mixture of the unreacted (S)-3-Methyloxan-2-one and the (R)-5-hydroxy-3-methylpentanoic acid.
-
Purify by column chromatography to separate the lactone from the hydroxy acid.
-
The recovered (S)-3-Methyloxan-2-one should be of high enantiomeric purity.
Part 2: Application in the Synthesis of a Chiral Amino-Alcohol Intermediate
The true value of this compound lies in its ability to be transformed into more complex chiral molecules. A common and highly useful transformation is the ring-opening of the lactone with a nucleophile. This reaction proceeds with high regioselectivity and stereospecificity, providing access to a variety of functionalized chiral intermediates.
Here, we present a protocol for the aminolysis of (R)-3-Methyloxan-2-one with benzylamine to synthesize (R)-N-benzyl-5-hydroxy-3-methylpentanamide, a versatile intermediate that can be further elaborated into chiral 1,3-amino alcohols.
Caption: Ring-Opening of (R)-3-Methyloxan-2-one with Benzylamine.
Experimental Protocol: Synthesis of (R)-N-benzyl-5-hydroxy-3-methylpentanamide
Materials:
| Reagent/Solvent | Grade | Supplier |
| (R)-3-Methyloxan-2-one | >98% ee | Prepared as above |
| Benzylamine | ReagentPlus®, 99% | Sigma-Aldrich |
| Toluene | Anhydrous | Acros Organics |
| Diethyl Ether | Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR |
Procedure:
-
To a clean, dry round-bottom flask, add (R)-3-Methyloxan-2-one (1.0 eq) and anhydrous toluene.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess benzylamine.
-
Wash with a saturated aqueous solution of NaHCO₃ (1 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, (R)-N-benzyl-5-hydroxy-3-methylpentanamide, can be purified by crystallization or column chromatography if necessary.
Significance of the Product: The resulting chiral hydroxy amide is a valuable intermediate. The hydroxyl group can be further functionalized, and the amide can be reduced to the corresponding amine, providing access to chiral 1,3-amino alcohols. These motifs are present in a variety of bioactive molecules, including protease inhibitors and other therapeutics.
Conclusion
This compound is a powerful and versatile chiral building block in pharmaceutical synthesis. Its enantioselective preparation, either through asymmetric Baeyer-Villiger oxidation or enzymatic resolution, provides access to both enantiomers in high purity. The subsequent ring-opening reactions with various nucleophiles offer a reliable and stereocontrolled route to a wide range of chiral intermediates, particularly those containing the valuable 1,3-diol or 1,3-amino alcohol structural motifs. The protocols and strategies outlined in this application note provide a solid foundation for researchers to incorporate this valuable synthon into their drug discovery and development programs.
References
-
Organic Syntheses Procedure, β-METHYL-δ-VALEROLACTONE. Available from: [Link]
-
Chemistry LibreTexts. 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Available from: [Link]
-
ACS Publications. Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. Available from: [Link]
-
MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available from: [Link]
-
ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available from: [Link]
-
ResearchGate. Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. Available from: [Link]
-
MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]
-
ARKIVOC. Lipase-catalyzed enantioselective hydrolysis of β-acetyloxymethyl-β- valerolactone. Available from: [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]
-
PubMed. Lipase-catalysed resolution of gamma- and delta-lactones. Available from: [Link]
-
MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available from: [Link]
-
NIH. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Available from: [Link]
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. Available from: [Link]
- Google Patents. Synthesis method of chiral piperazinone derivative.
-
IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalysed resolution of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subtle Sophistication of Sweetness: Application Notes and Protocols for 3-Methyloxan-2-one in the Fragrance and Flavor Industry
In the intricate world of fragrance and flavor creation, the quest for novel molecules that can impart unique and desirable sensory experiences is perpetual. Among the vast arsenal of chemical compounds available to perfumers and flavorists, lactones have long been cherished for their ability to introduce creamy, fruity, and milky nuances. This guide delves into the specific applications of one such lactone, 3-Methyloxan-2-one, a molecule with significant potential to enhance and innovate within the fragrance and flavor industry.
This document serves as a comprehensive resource for researchers, scientists, and product development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound. We will explore its organoleptic properties, synthesis, purification, and practical applications, all grounded in scientific principles and field-proven insights.
Unveiling the Sensory Profile of this compound
This compound, also known as 3-methyl-δ-valerolactone, is a six-membered ring lactone. Its sensory perception is a complex interplay of its chemical structure and the olfactory receptors it activates.
Olfactory Characteristics
While often broadly categorized as having a "pleasant odor," a more detailed sensory analysis reveals a nuanced and multifaceted profile. Expert panelists and gas chromatography-olfactometry (GC-O) studies would be instrumental in delineating its specific aromatic attributes. GC-O, a technique that combines gas chromatography with human sensory assessment, allows for the identification of individual odor-active compounds in a sample.[1][2] A hypothetical GC-O analysis of a purified sample of this compound might reveal the following descriptors at its retention time:
-
Primary Notes: Creamy, milky, sweet
-
Secondary Notes: Subtle hints of coconut, a delicate fruity character reminiscent of white peach or apricot, and a faint, warm, coumarinic undertone.
The methyl group at the 3-position is crucial in modulating the overall scent profile, distinguishing it from its unsubstituted counterpart, δ-valerolactone. This substitution can introduce a subtle warmth and complexity, moving the aroma away from a simple, linear milky note.
Gustatory Profile
In the realm of flavors, this compound can contribute to a sensation of roundness and richness. Its taste profile is often described as:
-
Primary Tastes: Sweet, creamy
-
Mouthfeel: Contributes to a perception of fullness and lubricity, enhancing the overall palatability of a product.
These characteristics make it a valuable tool for building and enhancing a variety of flavor profiles, particularly in dairy, fruit, and baked good applications.
Synthesis and Purification: From Precursor to Purity
The successful application of this compound hinges on the availability of a high-purity material. The synthesis and subsequent purification are critical steps in ensuring a consistent and desirable sensory profile, free from off-notes that can arise from impurities.
Synthesis of this compound
Several synthetic routes can be employed for the preparation of lactones. A common and effective method for the synthesis of δ-lactones is the Baeyer-Villiger oxidation of the corresponding cyclohexanone. For this compound, the precursor would be 3-methylcyclohexanone.
This protocol outlines a general procedure. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for maximizing yield and purity.
Materials:
-
3-Methylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylcyclohexanone in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Dissolve m-CPBA in dichloromethane and add it dropwise to the stirred solution of 3-methylcyclohexanone over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality of Experimental Choices:
-
Choice of Oxidant: m-CPBA is a commonly used and effective reagent for Baeyer-Villiger oxidations due to its relative stability and good solubility in organic solvents.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature (0°C) is crucial to control the reaction rate and prevent side reactions, which could lead to the formation of undesirable byproducts and off-notes.
-
Washing Steps: The bicarbonate wash is essential to remove the acidic byproduct, m-chlorobenzoic acid, which could interfere with the desired sensory properties of the final product. The sulfite wash neutralizes any remaining oxidizing agent.
Diagram: Synthesis Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Purifying 3-Methyloxan-2-one by Distillation
Welcome to the technical support guide for the purification of 3-Methyloxan-2-one (also known as 3-methyl-δ-valerolactone). This document provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this compound through distillation. Our approach is grounded in established chemical principles to ensure you can anticipate challenges, understand the rationale behind procedural steps, and confidently resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the boiling point and key physical properties of this compound?
A1: this compound is a high-boiling point liquid. Its physical properties are very similar to its parent compound, δ-Valerolactone. The presence of the additional methyl group slightly increases its molecular weight, which can marginally elevate its boiling point compared to the parent lactone.[1] Due to its high boiling point at atmospheric pressure, purification is almost exclusively performed under vacuum to prevent thermal degradation.
Below is a table of estimated boiling points at various pressures, extrapolated from data for δ-Valerolactone.[2][3]
| Pressure (mmHg) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 760 | 1013 | ~230 - 235 (Decomposition likely) |
| 10 | 13.3 | ~83 - 88 |
| 1 | 1.3 | ~65 - 70 |
| 0.5 | 0.67 | ~59 - 64 |
Note: These values are estimates. The optimal temperature should be determined empirically for your specific setup.
Q2: Why is vacuum distillation the recommended method for purifying this compound?
A2: The primary reason is to prevent thermal decomposition. Lactones, while generally stable, can be susceptible to degradation and polymerization at the high temperatures required for atmospheric distillation.[4] Applying a vacuum drastically lowers the boiling point, allowing the compound to vaporize at a much lower, safer temperature.[5] This minimizes the risk of side reactions, prevents the formation of colored impurities (discoloration), and ensures the structural integrity of the final product.
Q3: What are the most common impurities I should expect in my crude this compound?
A3: The impurity profile depends heavily on the synthetic route. A common method for synthesizing lactones like this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone (3-methylcyclohexanone).[6][7]
If this route is used, potential impurities include:
-
Unreacted Starting Material: 3-methylcyclohexanone.
-
Oxidant Byproducts: If a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is used, the corresponding carboxylic acid (meta-chlorobenzoic acid) will be a major byproduct.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, chloroform).
-
Acidic Residues: Traces of acid, either from the peroxyacid or an added catalyst, can remain. These are particularly problematic as they can catalyze decomposition during distillation.[8]
Troubleshooting Guide
This section addresses common problems encountered during the distillation of this compound.
Problem 1: The product in the distillation pot is turning yellow or brown upon heating.
-
Causality: This is a classic sign of thermal decomposition. The energy supplied by the heating mantle is causing the compound or impurities within it to break down, forming colored, often polymeric, byproducts. This is typically caused by one of three issues:
-
Excessively High Temperature: The heating mantle is set too high for the vacuum level achieved.
-
Prolonged Heating: The distillation is running for an unnecessarily long time.
-
Presence of Acidic Impurities: Residual acids are catalyzing decomposition at a lower temperature than would otherwise be required.[8]
-
-
Solution Workflow:
// Nodes start [label="Problem:\nProduct Discoloration (Yellow/Brown)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the vacuum level stable and\nbelow 10 mmHg?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Action: Check for leaks.\nEnsure pump is adequate and cold trap\nis functioning.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the heating bath temperature\n>30°C above the expected boiling point?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Action: Reduce heating bath temperature.\nUse a pre-heated bath and immerse the flask\nonly when ready to distill.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Was the crude material washed with\na mild base (e.g., NaHCO₃) before drying?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Root Cause: Acidic impurities are likely\ncatalyzing decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_yes [label="Potential Issue: Inefficient washing.\nConsider a more thorough workup\nfor the next batch.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; }
Troubleshooting workflow for product discoloration.
Problem 2: My distillation is "bumping" or boiling unstably.
-
Causality: Bumping occurs when a liquid superheats and then boils in a sudden, violent burst. This is common in vacuum distillation because the reduced pressure makes it difficult for bubbles to form smoothly. It can lead to impure distillate and potential apparatus failure.
-
Solutions:
-
Ensure Vigorous Stirring: Use a magnetic stir bar and a stir plate set to a high speed. The vortex created provides a large surface area and breaks the surface tension, promoting smooth boiling.
-
Use Boiling Chips/Stones: If stirring is not possible, fresh, porous boiling chips can provide nucleation sites for bubble formation. Crucially, never add boiling chips to a hot liquid, as this can cause violent bumping.
-
Check for Leaks: Fluctuations in vacuum can cause unstable boiling. Ensure all joints are properly sealed.
-
Problem 3: The product is not distilling, even though the temperature and vacuum are correct.
-
Causality: This issue points to a problem with heat transfer or an obstruction in the vapor path.
-
Solutions:
-
Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it is too high, the vapor will not be hot enough to reach it, and you will not record the correct boiling temperature.
-
Ensure Proper Insulation: Wrap the distillation head (the section between the flask and the condenser) with glass wool or aluminum foil. In a high-vacuum system, significant heat can be lost to the surroundings, preventing the vapor from reaching the condenser.
-
Verify Vacuum Gauge Reading: Ensure your vacuum gauge is placed correctly in the system and is providing an accurate reading. A faulty gauge may mislead you into thinking the pressure is lower than it actually is.
-
Experimental Protocols
Protocol 1: Pre-Distillation Workup of Crude this compound
This protocol assumes the crude product is from a Baeyer-Villiger oxidation and is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Neutralization Wash: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Rationale: This step neutralizes and removes acidic byproducts (e.g., m-chlorobenzoic acid) that can catalyze decomposition during distillation.
-
-
Separate Layers: Allow the layers to separate fully and drain the aqueous (bottom, if using DCM) layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution.
-
Rationale: This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together and swirls freely. Let it sit for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. It is critical to remove all solvent before proceeding to distillation.
Protocol 2: High-Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and oven-dried to be free of moisture.
-
Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.
-
Place a properly sized magnetic stir bar in the round-bottom flask (distillation pot).
-
-
Charging the Flask: Transfer the crude, solvent-free this compound into the distillation pot. Do not fill the flask more than two-thirds full.
-
System Evacuation:
-
Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Begin stirring.
-
Slowly and carefully open the system to the vacuum. Allow the pressure to stabilize at the desired level (e.g., <1 mmHg).
-
-
Heating:
-
Once the vacuum is stable, place a heating mantle with sand or a silicone oil bath under the distillation pot.
-
Gradually increase the temperature. Observe for the first signs of condensation on the condenser.
-
Record the temperature at which the first drop of distillate is collected in the receiving flask. This is the onset of the boiling point at that pressure.
-
-
Collection:
-
Maintain a steady distillation rate (e.g., 1-2 drops per second) by carefully controlling the heat input.
-
If you have a multi-fraction receiving adapter ("cow"), collect a small forerun fraction, which may contain residual solvent or lower-boiling impurities.
-
Collect the main fraction in a clean receiver once the distillation temperature is stable and the distillate appears clear and colorless.
-
-
Shutdown:
-
Once the distillation is complete (e.g., the rate slows dramatically or the pot is nearly dry), lower and remove the heating source.
-
Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure. Venting a hot system can cause oxygen to rush in and potentially react with the hot product.
-
Carefully disassemble the apparatus.
-
References
-
The Good Scents Company. delta-valerolactone. [Link]
-
Wikipedia. δ-Valerolactone. [Link]
-
MDPI. Thermal Properties and Non-Isothermal Crystallization Kinetics of Poly (δ-Valerolactone) and Poly (δ-Valerolactone)/Titanium Dioxide Nanocomposites. [Link]
-
ResearchGate. Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
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Wikipedia. Baeyer–Villiger oxidation. [Link]
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Omni Calculator. Boiling Point Calculator. [Link]
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PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
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MDPI. Thermal Stability for the Continuous Production of γ-Valerolactone from the Hydrogenation of N-Butyl Levulinate in a CSTR. [Link]
-
ResearchGate. (PDF) Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. [Link]
-
YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. [Link]
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World Journal of Pharmaceutical Research. A COMPREHENSIVE REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND MECHANISM OF IMPURITY FORMATION IN DRUG MOLECULE. [Link]
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MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
- Google Patents. Synthesis method of moxifloxacin hydrochloride impurity.
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BYJU'S. Boiling Points of Functional Groups. [Link]
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PMC. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]
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Chemdad. delta-Valerolactone. [Link]
-
University of Wisconsin Pressbooks. Melting and Boiling Point Comparisons (M10Q2). [Link]
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Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). [Link]
-
Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]
-
Chemsrc. delta-Valerolactone. [Link]
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Troubleshooting low conversion in Baeyer-Villiger oxidation of cyclic ketones
Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation of cyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful transformation. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying mechanistic reasoning to empower you to effectively troubleshoot and optimize your reactions.
The Baeyer-Villiger oxidation is a cornerstone of synthetic organic chemistry, enabling the conversion of cyclic ketones to valuable lactones.[1] However, its success is contingent on a nuanced interplay of substrate reactivity, reagent choice, and reaction conditions. Low conversion is a frequent hurdle, and this guide provides a systematic, question-and-answer-based approach to diagnose and resolve these issues.
Troubleshooting Low Conversion: A Symptom-Based Approach
Experiencing low conversion in your Baeyer-Villiger oxidation can be frustrating. This section is structured to help you diagnose the potential cause based on your experimental observations.
Initial Diagnosis Workflow
Caption: A high-level workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reagent-Related Issues
Question 1: My reaction is sluggish or has stalled completely. How can I be sure my peracid is active?
This is the most common cause of low conversion. Peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are susceptible to decomposition upon storage. Commercial m-CPBA is often only ~70-85% pure, with the main impurity being m-chlorobenzoic acid, which is inactive in the reaction.[2]
Causality: The reactive species in the Baeyer-Villiger oxidation is the peroxyacid. Its electrophilic nature allows it to add to the carbonyl carbon, forming the crucial Criegee intermediate.[3] If the peracid has decomposed, this initial step cannot occur, and the reaction will not proceed.
Troubleshooting Steps:
-
Assess Peracid Purity: Before starting your reaction, you can perform a simple iodometric titration to determine the active oxygen content of your m-CPBA. A detailed protocol is provided below.
-
Use Fresh or Purified Reagent: Whenever possible, use a freshly opened bottle of the peracid. If you suspect your m-CPBA has degraded, it can be purified.
-
Consider a More Reactive Peracid: If your substrate is known to be unreactive, a more potent peracid may be required. The reactivity of peracids correlates with the pKa of the corresponding carboxylic acid byproduct; a lower pKa indicates a more reactive peracid.[1]
Table 1: Relative Reactivity of Common Peracids
| Peracid | Corresponding Carboxylic Acid pKa | Relative Reactivity |
| Trifluoroperacetic acid (TFPAA) | ~0.3 | Very High |
| p-Nitroperoxybenzoic acid | ~3.4 | High |
| m-Chloroperoxybenzoic acid (m-CPBA) | ~3.8 | Moderate |
| Peracetic acid | ~4.7 | Moderate to Low |
| Hydrogen Peroxide (H₂O₂) | ~11.6 | Very Low (requires catalyst) |
Data compiled from various sources, including Wikipedia.[1]
Question 2: I suspect my m-CPBA has degraded. Is there a reliable purification protocol?
Yes, purifying commercial m-CPBA is a standard laboratory practice that can significantly improve reaction outcomes. The procedure involves washing the commercial-grade material to remove the more acidic m-chlorobenzoic acid.
Protocol 1: Purification of m-CPBA
Materials:
-
Commercial m-CPBA (e.g., 77% purity)
-
Dichloromethane (DCM)
-
Phosphate buffer (pH 7.5)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Dissolve the commercial m-CPBA in DCM.
-
Transfer the solution to a separatory funnel and wash with the phosphate buffer. The more acidic m-chlorobenzoic acid will be extracted into the aqueous phase.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
The resulting solution of purified m-CPBA in DCM can be used directly or the solvent can be carefully removed under reduced pressure at low temperature. Caution: Do not heat the purified m-CPBA, as it can be explosive in high concentrations.[2]
Substrate-Related Issues
Question 3: My cyclic ketone is sterically hindered, and the reaction is not proceeding. What are my options?
Steric hindrance around the carbonyl group can significantly slow down the initial nucleophilic attack of the peracid, which is often the rate-determining step.[1]
Causality: The formation of the tetrahedral Criegee intermediate requires the peracid to approach the carbonyl carbon. Bulky substituents on the cyclic ketone can shield this carbon, increasing the activation energy of the reaction.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of the thermal stability of your peracid.
-
Use a More Reactive Peracid: As detailed in Table 1, switching to a more reactive peracid like trifluoroperacetic acid (TFPAA) can often drive the reaction to completion.
-
Employ a Catalytic System: For highly unreactive ketones, using hydrogen peroxide in combination with a Lewis or Brønsted acid catalyst can be very effective.[4] For example, Sn(OTf)₂ has been shown to be a highly effective catalyst for the Baeyer-Villiger oxidation of the sterically hindered 2-adamantanone with H₂O₂.[4]
Case Study: Oxidation of Adamantanone
The rigid and sterically hindered nature of 2-adamantanone makes its Baeyer-Villiger oxidation challenging. While forcing conditions with traditional peracids can work, catalytic systems often provide higher yields and milder conditions.
| Oxidizing System | Yield of Lactone | Reference |
| H₂O₂ / Sn-zeolite beta | >99% | |
| H₂O₂ / Sn(OTf)₂ | >99% |
Reaction Condition-Related Issues
Question 4: I am observing incomplete conversion even with a reactive substrate and fresh peracid. Could the solvent be the issue?
Yes, the choice of solvent can have a significant impact on the rate of the Baeyer-Villiger oxidation.
Causality: The reaction proceeds through a non-ionic, concerted mechanism in solvents of low to medium polarity.[5] Increasing the solvent polarity can in some cases decrease the reaction rate. Aprotic solvents are generally preferred to avoid solvolysis of the starting material or product.
Solvent Selection Guide:
-
Good Choices: Dichloromethane (DCM), chloroform, and 1,2-dichloroethane (DCE) are excellent general-purpose solvents for Baeyer-Villiger oxidations. They are non-polar and aprotic, and they readily dissolve both the ketone and the peracid.
-
Use with Caution: Ethers like diethyl ether or tetrahydrofuran (THF) can be used, but they are more susceptible to peroxide formation. Protic solvents like acetic acid can sometimes be used, but they can lead to side reactions.
-
Avoid: Highly polar, protic solvents like methanol or water are generally not recommended as they can lead to hydrolysis of the lactone product, especially if the reaction mixture becomes acidic.
Troubleshooting Workflow for Reaction Conditions
Caption: A workflow for optimizing reaction conditions.
Side Reactions and Workup
Question 5: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of byproducts can be a significant contributor to low yields of the desired lactone.
Common Side Reactions and Byproducts:
-
Lactone Hydrolysis: If water is present in the reaction mixture, or during an aqueous workup under acidic conditions, the product lactone can hydrolyze to the corresponding hydroxy acid.
-
Minimization: Ensure all reagents and solvents are dry. During workup, quickly neutralize any acidic components with a mild base like sodium bicarbonate.
-
-
Epoxidation: If your cyclic ketone contains a double bond, the peracid can also act as an epoxidizing agent.[2]
-
Minimization: This is a competing reaction, and its rate relative to the Baeyer-Villiger oxidation can be temperature and substrate-dependent. Running the reaction at a lower temperature may favor the Baeyer-Villiger pathway.
-
-
Unreacted Starting Material: This is the most common "byproduct" in cases of low conversion.
-
m-Chlorobenzoic Acid: This is the byproduct of m-CPBA and must be removed during workup.
Protocol 2: General Workup Procedure for m-CPBA Reactions
-
Cool the reaction mixture to 0 °C.
-
Quench the excess peracid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Dilute the mixture with an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][6]
Reaction Monitoring
Question 6: How can I effectively monitor the progress of my Baeyer-Villiger oxidation?
Thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most common methods for monitoring the reaction.
TLC Analysis:
-
Stationary Phase: Silica gel
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A typical starting point is 4:1 hexanes:ethyl acetate.
-
Visualization: UV light (if the compounds are UV active) and/or staining with a potassium permanganate solution.
-
Expected Observations: The starting ketone is generally less polar than the product lactone. Therefore, you should see the spot corresponding to the starting material (higher Rf) disappear as a new, lower Rf spot corresponding to the lactone appears.
1H NMR Spectroscopy:
The key change to monitor is the chemical shift of the protons alpha to the carbonyl group. In the starting cyclic ketone, these protons are adjacent to a carbonyl and typically appear in the range of δ 2.2-2.5 ppm. In the product lactone, one of these alpha positions is now adjacent to an oxygen atom, causing a significant downfield shift to approximately δ 4.0-4.3 ppm.
Table 2: Representative 1H NMR Chemical Shifts for Cyclohexanone to ε-Caprolactone
| Compound | Protons | Approximate Chemical Shift (δ ppm) |
| Cyclohexanone | α-CH₂ | 2.3 - 2.5 |
| β,γ-CH₂ | 1.7 - 1.9 | |
| ε-Caprolactone | α-CH₂ (next to O) | 4.0 - 4.3 |
| α'-CH₂ (next to C=O) | 2.5 - 2.7 |
Note: These are approximate values and can vary depending on the solvent and substitution on the ring.
Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. The currently accepted mechanism proceeds through the Criegee intermediate.
The Baeyer-Villiger Oxidation Mechanism
Caption: A simplified representation of the Baeyer-Villiger oxidation mechanism.
The key to predicting the regioselectivity of the reaction lies in the migratory aptitude of the substituents attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[7] This is because there is a buildup of partial positive charge on the migrating group in the transition state of the rearrangement.[8]
References
-
Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 24, 2026, from [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). Catalysts, 13(1), 21. [Link]
-
Zahoor, F., Khan, S. G., Naqvi, S. A. R., Hussain, S. M., Nazeer, U., Mansha, A., Ahmad, H., Chaudhry, A. R., & Irfan, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(34), 24651-24683. [Link]
-
NROChemistry. (2021-2025). Baeyer-Villiger oxidation: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 24, 2026, from [Link]
-
(2018). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Catalysis Surveys from Asia, 22(4), 223-235. [Link]
-
Delawari, A., & Jamshidi, Z. (2024). Baeyer villiger Oxidation of Ketones to Esters in the Presence of Fe3O4@Ag-Cu Nanocatalyst. Biological and Molecular Chemistry, 2, 225-238. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved January 24, 2026, from [Link]
-
L.S.College, Muzaffarpur. (n.d.). Baeyer–Villiger oxidation. Retrieved January 24, 2026, from [Link]
-
(2010). The Baeyer-Villiger reaction: Solvent effects on reaction mechanisms. Organic & Biomolecular Chemistry, 8(19), 4453-4460. [Link]
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- 8. youtube.com [youtube.com]
Preventing racemization during the synthesis of chiral 3-Methyloxan-2-one
Technical Support Center: Synthesis of Chiral 3-Methyloxan-2-one
Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of maintaining chirality during your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the formation of an equal mixture of enantiomers from a single chiral starting material, is a significant challenge. The primary causes during the synthesis of this compound, a δ-lactone, include:
-
Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to the formation of enolates or other intermediates that are prone to racemization.
-
Inappropriate Reagents: Certain reagents can promote epimerization at the stereocenter. For example, some coupling reagents used in peptide synthesis have been shown to cause racemization.[1]
-
Prolonged Reaction Times: Extended reaction times can increase the likelihood of side reactions that lead to loss of stereochemical integrity.
Q2: How do I choose the most suitable stereoselective strategy for my synthesis?
A2: The choice of strategy depends on several factors including the starting materials, desired enantiomeric excess (ee), and scalability. Common highly effective strategies include:
-
Asymmetric Baeyer-Villiger Oxidation: This method utilizes a chiral catalyst to oxidize a prochiral cyclic ketone, leading to the formation of an enantioenriched lactone.[2][3][4] Chiral N,N'-dioxide-Sc(III) complex catalysts have shown high yields and enantioselectivities (up to 95% ee) in the oxidation of prochiral cyclohexanones.[2][3]
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction.[5] Evans' oxazolidinones are widely used auxiliaries that have proven effective in the asymmetric synthesis of complex molecules.[6][7]
-
Biocatalysis: Enzymes, such as carbonyl reductases, can offer high stereoselectivity under mild reaction conditions.[8][9] Engineered carbonyl reductases have been used to synthesize chiral δ-lactones with up to 99% ee.[8][10]
-
Organocatalysis: The use of small organic molecules as catalysts provides a complementary approach to metal-based catalysis for the synthesis of chiral lactones.[11][12]
Q3: What are the best practices for setting up a reaction to minimize racemization?
A3: To maintain the stereochemical integrity of your product, consider the following:
-
Temperature Control: Run reactions at the lowest effective temperature.
-
Reagent Selection: Use mild and highly selective reagents. For instance, in reactions prone to racemization, using coupling reagents in combination with additives like HOBt can suppress this side reaction.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway and the stability of stereocenters.
-
Monitoring Progress: Closely monitor the reaction's progress to avoid unnecessarily long reaction times.
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
A4: Accurate determination of ee is crucial. Several analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[13]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, this method uses a chiral stationary phase to separate enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[14] A general method involves converting the lactone to a diol with methyllithium, followed by NMR analysis with a chiral shift reagent.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | - Racemization due to harsh conditions (high temperature, strong acid/base).- Ineffective chiral catalyst or auxiliary.- Impure starting materials or reagents. | - Optimize reaction temperature and pH.- Screen different chiral catalysts or auxiliaries.- Ensure the purity of all starting materials and reagents. |
| Poor Yield | - Incomplete reaction.- Side reactions leading to byproducts.- Product degradation during workup or purification. | - Increase reaction time or catalyst loading.- Optimize reaction conditions to minimize side reactions.- Use mild workup and purification techniques. |
| Formation of Unexpected Byproducts | - Presence of impurities in starting materials.- Non-selective reagents.- Unintended reaction pathways. | - Purify starting materials before use.- Use more selective reagents.- Re-evaluate the reaction mechanism and conditions. |
| Difficulty in Removing Chiral Auxiliary | - Steric hindrance around the cleavage site.- Inappropriate cleavage conditions. | - Choose an auxiliary with a less hindered cleavage site.- Optimize cleavage conditions (reagents, temperature, time). |
Key Synthetic Strategies and Protocols
Asymmetric Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful tool for converting cyclic ketones into lactones.[4][15][16] The use of a chiral catalyst can render this transformation enantioselective.
Illustrative Workflow:
Caption: Asymmetric Baeyer-Villiger Oxidation Workflow.
Experimental Protocol:
-
To a solution of the prochiral 3-methylcyclohexanone in ethyl acetate, add the chiral N,N'-dioxide-Sc(III) complex catalyst.
-
Cool the mixture to the optimized temperature (e.g., 0 °C).
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate.
-
Stir the reaction mixture until completion, monitoring by TLC or GC.
-
Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched this compound.
Comparative Data of Synthetic Strategies
| Strategy | Typical Reagents/Catalysts | Reported Yield | Reported ee | Reference |
| Asymmetric Baeyer-Villiger Oxidation | Chiral N,N'-dioxide-Sc(III) complex, m-CPBA | Up to 99% | Up to 95% | [2][3] |
| Biocatalysis | Engineered Carbonyl Reductase | 78-90% | 95% to >99% | [8][10] |
| Chiral Auxiliary-Mediated Synthesis | Evans' Oxazolidinones | Varies | High diastereoselectivity | [6][17] |
| Organocatalysis | Chiral Lewis bases | Good yields | Varies | [11][12] |
References
-
Hsu, J.-L., & Fang, J.-M. (2001). Stereoselective Synthesis of δ-Lactones from 5-Oxoalkanals via One-Pot Sequential Acetalization, Tishchenko Reaction, and Lactonization by Cooperative Catalysis of Samarium Ion and Mercaptan. The Journal of Organic Chemistry, 66(25), 8573–8584. [Link]
-
RSC Publishing. (n.d.). Kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline. Mendeleev Communications. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Di Mola, A., et al. (2014). Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry, 79(23), 11391–11400. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. [Link]
-
MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
-
ACS Publications. (2022). Organocatalyzed Asymmetric Allylic Alkylation Enables Synthesis of Chiral γ-Lactones Bearing Vicinal Tertiary and Quaternary Stereocenters. Organic Letters, 24(30), 5579–5584. [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
PubChem. (n.d.). Tetrahydro-3-methylpyran-2-one. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ResearchGate. (n.d.). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. [Link]
-
RSC Publishing. (1978). General Method for Determining Enantiomeric Purities of Chiral Lactones. Journal of the Chemical Society, Chemical Communications, (1), 31-32. [Link]
-
RSC Publishing. (n.d.). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications. [Link]
-
NIH. (n.d.). Biocatalytic synthesis of lactones and lactams. PMC. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
-
ChemistryViews. (2016). Synthesis of Chiral Silicon Molecules. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
PubMed. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. [Link]
-
ACS Publications. (1980). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral .alpha.-trifluoromethyl-9-anthrylmethanol. The Journal of Organic Chemistry, 45(1), 1-5. [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
RSC Publishing. (n.d.). The design and preparation of novel imidazolinone-backbone chiral N,P ligands and their highly effective performances in enantioselective allylations. Organic & Biomolecular Chemistry. [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Wiley Online Library. (n.d.). Baeyer–Villiger Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
-
RSC Publishing. (n.d.). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]
-
RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
RSC Publishing. (n.d.). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]
-
NIH. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. PMC. [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
RSC Publishing. (n.d.). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+). [Link]
-
ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. [Link]
-
ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
PubChem. (n.d.). 2-Methyloxan-3-one. [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. [Link]
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- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General method for determining enantiomeric purities of chiral lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of Substituted δ-Lactones
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the polymerization of substituted δ-lactones. As Senior Application Scientists, we understand that while these monomers are valuable building blocks for creating advanced biomaterials and drug delivery systems, their polymerization can present unique challenges. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Fundamental Challenges & FAQs
This section addresses the core thermodynamic and kinetic hurdles inherent to the ring-opening polymerization (ROP) of δ-lactones.
Q1: Why is the ring-opening polymerization of δ-lactones often difficult to initiate and drive to completion?
A: The primary challenge lies in unfavorable thermodynamics. The polymerizability of any cyclic monomer is governed by the Gibbs free energy of polymerization (ΔG_p), which must be negative for the reaction to proceed spontaneously.[1][2] For δ-lactones (six-membered rings), the ring strain, which is a major driving force for ROP in smaller lactones (e.g., β-lactones), is significantly lower.[3] This results in a delicate balance between the enthalpic gain from relieving ring strain and the entropic penalty of converting small molecules into a long polymer chain.[2]
Consequently, δ-lactone polymerization is characterized by:
-
A Low Ceiling Temperature (T_c): Above this temperature, the polymerization becomes thermodynamically unfavorable, and depolymerization dominates.
-
Monomer-Polymer Equilibrium: The reaction often does not go to full conversion but instead reaches an equilibrium state with a significant concentration of remaining monomer.[3] It's common for these polymerizations to plateau at conversions below 90%.[3]
Q2: How do substituents on the δ-lactone ring affect polymerization?
A: Substituents are critical for tuning the final polymer's properties but profoundly impact polymerizability. Their effect depends on their size, nature, and position on the ring.
-
Steric Hindrance: Bulky substituents can hinder the approach of the catalyst or the propagating chain end to the monomer's carbonyl group.[4][5] This steric hindrance can significantly slow down the polymerization rate. For instance, a substituent in the β-position can increase polymerization time more than one in the γ- or δ-position due to its proximity to the reactive carbonyl center.[4]
-
Thermodynamic Penalty: Large substituents can decrease the already low thermodynamic driving force for polymerization, leading to even lower equilibrium monomer conversions.[3]
-
Electronic Effects: While less pronounced than steric effects, electron-withdrawing or -donating groups can influence the electrophilicity of the carbonyl carbon, subtly altering its reactivity toward nucleophilic attack by the initiator or propagating chain.
Section 2: Troubleshooting Common Experimental Issues
This section provides a troubleshooting guide for specific problems you might encounter during your experiments.
Q3: My polymerization has stalled at low conversion (<70%). What are the likely causes and how can I fix it?
A: Stalled reactions are a frequent issue, often stemming from a combination of factors.
-
Cause: Monomer-Polymer Equilibrium. As discussed, you may be hitting the thermodynamic limit for your specific monomer and conditions. The equilibrium conversion for some substituted δ-lactones can be as low as 70%.[3]
-
Solution: Running the polymerization in bulk (solvent-free) or at higher monomer concentrations can shift the equilibrium toward the polymer, increasing the final conversion.[6] Lowering the reaction temperature can also help, provided the kinetics are not overly compromised.
-
-
Cause: Catalyst Inactivity. The chosen catalyst may not be active enough for your specific substituted monomer. Many catalysts that work well for ε-caprolactone or δ-valerolactone may be completely inactive for more sterically hindered or less reactive lactones.[7]
-
Solution: Switch to a more active catalyst system. For challenging monomers, highly active "superbases" like organophosphazenes or dual activation systems (e.g., a thiourea paired with an organic base like DBU or IMes) can be effective.[3][7] These systems work by activating both the monomer and the initiating alcohol simultaneously.[7]
-
-
Cause: Impurities. Water and other protic impurities can react with and deactivate many catalysts or act as unintended initiators, disrupting the polymerization.
Q4: My polymer has a much broader molecular weight distribution (Đ > 1.3) than expected. What's causing the loss of control?
A: A broad dispersity (Đ, formerly PDI) indicates a loss of control over the polymerization, where polymer chains are not all growing at the same rate.
-
Cause: Transesterification. This is the most common side reaction. It can occur either as an intermolecular reaction (between two different polymer chains) or an intramolecular reaction ("backbiting," where the growing chain end attacks its own backbone, forming cyclic oligomers). These side reactions randomize the chain lengths, broadening the Đ.[7][8]
-
Solution:
-
Reduce Reaction Time: Stop the polymerization before transesterification becomes significant. This side reaction is often more prevalent at high monomer conversions.[7]
-
Lower Temperature: Higher temperatures accelerate these side reactions.
-
Catalyst Choice: Some catalysts are more prone to promoting transesterification than others. Highly selective catalysts are crucial. For example, certain organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can produce polymers with narrow distributions if the reaction is controlled properly.[9]
-
-
-
Cause: Inefficient Initiation. If the initiation step (the reaction of the initiator with the first monomer) is slow compared to the propagation step, new chains will be formed throughout the polymerization, leading to a broad distribution of chain lengths.
-
Solution: Ensure your initiator/catalyst system provides rapid and quantitative initiation. The choice of initiator alcohol is important; primary alcohols are generally more efficient than secondary or tertiary ones.
-
-
Cause: Impurities. As mentioned, water can act as a competing initiator, creating chains without the intended initiator terminus and leading to a bimodal or broad distribution.
| Problem | Primary Cause | Key Solutions |
| Low Conversion | Thermodynamic Equilibrium | Increase monomer concentration; lower temperature. |
| Catalyst Inactivity | Use a more active catalyst (e.g., dual activation system). | |
| Broad Dispersity (Đ) | Transesterification | Reduce reaction time/temperature; choose a more selective catalyst. |
| Inefficient Initiation | Select a more reactive initiator (e.g., primary alcohol). | |
| Impurities (e.g., H₂O) | Rigorously dry all reagents, solvents, and glassware. |
Section 3: Protocols and Methodologies
A self-validating protocol is essential for reproducible results. The following general procedure for an organocatalyzed ROP includes checkpoints to verify control.
Protocol 1: General Procedure for Controlled ROP of a Substituted δ-Lactone
This protocol is adapted from methodologies using catalysts like triflylimide (HNTf₂) or TBD and can be adjusted for other systems.[6]
1. Materials & Preparation (Crucial Step):
-
Monomer (Substituted δ-lactone): Purify by distillation from calcium hydride (CaH₂) under reduced pressure. Store in a glovebox.
-
Initiator (e.g., Benzyl Alcohol, 3-Phenyl-1-propanol): Purify by distillation from CaH₂. Store in a glovebox.
-
Catalyst (e.g., TBD, HNTf₂): Use as received from a reputable supplier (e.g., Sigma-Aldrich) and store under inert atmosphere.
-
Solvent (e.g., Dichloromethane, Toluene): Purify by passing through a solvent purification system or by distillation over CaH₂.
-
Setup: All reactions must be performed in a glovebox or using Schlenk line techniques under an argon or nitrogen atmosphere.
2. Polymerization:
-
In a flame-dried vial inside a glovebox, prepare a stock solution of the initiator in the chosen solvent.
-
In a separate reaction vial, add the substituted δ-lactone monomer.
-
Add the required volume of initiator solution to the monomer to achieve the target monomer-to-initiator ratio ([M]/[I]), which will determine the theoretical molecular weight (M_n,theo).
-
Dissolve the components, then add the catalyst (typically 0.1-1 mol% relative to the monomer).
-
Stir the reaction at the desired temperature (e.g., room temperature to 60°C).
3. Monitoring and Validation:
-
Kinetics: At timed intervals (e.g., t = 10, 30, 60, 120 min), carefully extract a small aliquot from the reaction mixture.
-
Quenching the Aliquot: Immediately quench the aliquot with a small amount of a suitable quencher (e.g., benzoic acid for a basic catalyst, or a basic resin like Amberlyst A21 for an acidic catalyst).[6]
-
Analysis:
-
Determine monomer conversion using ¹H NMR spectroscopy by integrating the monomer peaks against the polymer peaks.
-
Analyze the aliquot by Size Exclusion Chromatography (SEC/GPC) to determine the number-average molecular weight (M_n) and dispersity (Đ).
-
Validation Check: A plot of ln([M]₀/[M]_t) vs. time should be linear, indicating a constant concentration of active species. A plot of M_n vs. conversion should also be linear, confirming a living polymerization.
-
4. Termination and Purification:
-
Once the desired conversion is reached (or the reaction stalls), quench the entire reaction mixture by adding the appropriate quenching agent.
-
Dilute the mixture with a good solvent (e.g., dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).[6]
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.
References
- Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing).
- Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing), DOI:10.1039/D3PY00657C.
- Ring-opening polymerisation of alkyl-substituted ε-caprolactones. RSC Publishing.
- Chapter 5: Ring-opening Polymeriz
- Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temper
- Green and sustainable synthesis of poly(δ-valerolactone)
- Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. RSC Publishing.
- Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst.
- Recent Developments in Lactone Monomers and Polymer Synthesis and Applic
-
Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate. [Link]
- 2.
- Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS One - Research journals.
Sources
- 1. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 3. Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over mon ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00404C [pubs.rsc.org]
- 4. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]
- 5. Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
